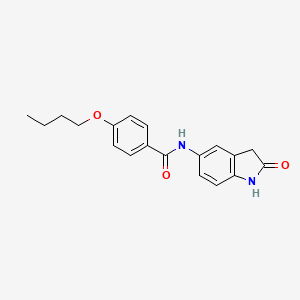![molecular formula C20H22N4O4S B2507545 (4-(吗啉代磺酰基)苯基)((5R,8S)-6,7,8,9-四氢-5H-5,8-氮杂环庚并[d]嘧啶-10-基)甲酮 CAS No. 1903785-49-8](/img/structure/B2507545.png)
(4-(吗啉代磺酰基)苯基)((5R,8S)-6,7,8,9-四氢-5H-5,8-氮杂环庚并[d]嘧啶-10-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: is a novel compound with potential applications across various fields, including chemistry, biology, and medicine. Its complex structure comprises a morpholino group, a sulfonyl phenyl group, and a unique tetrahydro-epiminocyclohepta-pyrimidinone moiety, which together contribute to its distinct chemical and biological properties.
科学研究应用
Chemistry: : Utilized in the synthesis of complex organic frameworks due to its versatile reactivity. Biology : Potential application as a biochemical probe to study sulfonylation in biological systems. Medicine : Investigated for its inhibitory activity on specific enzymes and as a scaffold for drug development. Industry : Used in material science for developing novel polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Starting with a phenyl precursor, introduce the sulfonyl group via a sulfonation reaction using reagents like chlorosulfonic acid.
Step 2: : React the sulfonylated phenyl intermediate with morpholine under heating conditions to attach the morpholino group.
Step 3: : In a separate sequence, synthesize the tetrahydro-epiminocyclohepta-pyrimidinone core from an appropriate cycloheptanone precursor through a series of cyclization and reduction reactions.
Step 4: : Combine the morpholino-sulfonylated phenyl intermediate with the cyclohepta-pyrimidinone core using coupling agents like EDCI and HOBt under mild conditions to form the final compound.
Industrial Production Methods
For large-scale production, optimizing each step for yield and purity is crucial. Automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the morpholine ring, typically using agents like hydrogen peroxide.
Reduction: : Reduction of the sulfonyl group to sulfinyl can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may lead to sulfinyl derivatives.
Substitution reactions can yield a variety of functionalized aromatic compounds.
作用机制
The compound exerts its effects primarily through interactions with enzyme active sites, disrupting normal biological functions. The sulfonyl and morpholino groups play a pivotal role in binding to the target molecules, inhibiting their activity. Pathways involving sulfonation and oxidative stress response are notably affected.
相似化合物的比较
While (4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone shares similarities with other sulfonylated aromatic compounds, its unique tetrahydro-epiminocyclohepta-pyrimidinone core distinguishes it. Similar compounds might include 4-(sulfonylmethyl)phenyl compounds and morpholino-substituted aromatics , but their differing core structures significantly alter their reactivity and applications.
And there you have it—an in-depth look at this fascinating compound! Which part interests you the most?
属性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-20(24-15-3-6-19(24)17-12-21-13-22-18(17)11-15)14-1-4-16(5-2-14)29(26,27)23-7-9-28-10-8-23/h1-2,4-5,12-13,15,19H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQQRUEGGNXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)


![4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

